Dimethylamine-13C2 hydrochloride
Overview
Description
Dimethylamine-13C2 hydrochloride is a labeled version of dimethylamine hydrochloride, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique properties, which allow for the tracing and studying of carbon pathways in chemical reactions and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamine-13C2 hydrochloride can be synthesized by reacting dimethylamine with hydrochloric acid, where the dimethylamine is isotopically labeled with carbon-13. The reaction typically occurs under controlled conditions to ensure the purity and isotopic labeling of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using isotopically labeled precursors. The process includes rigorous purification steps to achieve high isotopic purity, typically 99% carbon-13 .
Chemical Reactions Analysis
Types of Reactions
Dimethylamine-13C2 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso dimethylamine, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethylamine-13C2 hydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of dimethylamine-13C2 hydrochloride involves its incorporation into chemical or biological systems, where the carbon-13 label allows for the tracking and analysis of its fate. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine-15N hydrochloride: Labeled with nitrogen-15 instead of carbon-13, used for similar tracing studies.
Trimethylamine-13C3 hydrochloride: Contains three carbon-13 labels, used for more complex tracing studies.
Methylamine-13C hydrochloride: Contains a single carbon-13 label, used for simpler tracing studies.
Uniqueness
Dimethylamine-13C2 hydrochloride is unique due to its dual carbon-13 labeling, which provides a distinct signature for precise tracking in various scientific applications
Properties
IUPAC Name |
N-(113C)methyl(113C)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1+1,2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-AWQJXPNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N[13CH3].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584033 | |
Record name | N-(~13~C)Methyl(~13~C)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286012-99-5 | |
Record name | Dimethylamine hydrochloride, C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286012995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(~13~C)Methyl(~13~C)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286012-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLAMINE HYDROCHLORIDE, C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QYV29SFE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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